molecular formula C7H7ClO5S B2893391 2-(1,3-Dioxolan-2-yl)furan-3-sulfonyl chloride CAS No. 2247106-66-5

2-(1,3-Dioxolan-2-yl)furan-3-sulfonyl chloride

Cat. No. B2893391
CAS RN: 2247106-66-5
M. Wt: 238.64
InChI Key: XSGJLFLNWNVYHJ-UHFFFAOYSA-N
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Description

“2-(1,3-Dioxolan-2-yl)furan-3-sulfonyl chloride” is a chemical compound with the CAS number 2247106-66-5. It is used for pharmaceutical testing .

Scientific Research Applications

Versatile Protecting and Activating Group

2-(1,3-Dioxan-2-yl)ethylsulfonyl (Dios) chloride, a related compound, has been identified as a versatile sulfonating agent for amines. It enables the easy sulfonation of primary and secondary amines in excellent yields. The Dios group is stable under basic and reductive conditions and can be removed by heating in hot aqueous trifluoroacetic acid (Sakamoto, Izumi, Yamada, & Tsunoda, 2006).

Reactivity in Organic Synthesis

Formylfurancarboxylates can react with ethylene glycol in the presence of p-toluene-sulfonic acid to form (1,3-dioxolan-2-yl)furancarboxylates, demonstrating the reactivity of similar compounds in organic synthesis. The chlorides derived from these reactions decompose under certain conditions, suggesting specific reactivity patterns (Pevzner, 2001).

Furoxans in Organic Chemistry and Medicine

Furoxans, closely related to the compound , are used in organic chemistry for synthesizing various heterocycles. They have shown significant biological activities, including vasodilator action, mediated by the generation of nitric oxide (NO) following the reaction with sulfhydryl groups (Feelisch, Schönafinger, & Noack, 1992).

Divergent Annulation Reactions

A study reported the divergent assembly of furoxans and isoxazoles through a [2 + 1 + 1 + 1] annulation reaction of sulfoxonium ylides, demonstrating the versatility of related compounds in organic synthesis (Tang, Zhou, & Song, 2019).

Sulfonamide Drugs

The primary sulfonamide moiety, similar to the one in 2-(1,3-Dioxolan-2-yl)furan-3-sulfonyl chloride, is present in many clinically used drugs, indicating the medicinal importance of this group in drug design (Carta, Scozzafava, & Supuran, 2012).

Role in Synthesizing Furan Derivatives

Furans, closely associated with the compound , can be synthesized through various reactions, demonstrating the importance of related compounds in the synthesis of furan derivatives, which are significant in organic chemistry and medicinal chemistry (Hayasi, Kobayasi, & Nozaki, 1970).

Visible-Light-Driven Radical Reactions

Visible-light-driven photoredox-catalyzed reactions involving sulfonyl chlorides showcase the application of similar compounds in modern synthetic chemistry, allowing for the creation of complex molecules under mild conditions (Pramanik et al., 2020).

properties

IUPAC Name

2-(1,3-dioxolan-2-yl)furan-3-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClO5S/c8-14(9,10)5-1-2-11-6(5)7-12-3-4-13-7/h1-2,7H,3-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSGJLFLNWNVYHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)C2=C(C=CO2)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1,3-Dioxolan-2-yl)furan-3-sulfonyl chloride

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